molecular formula C8H16ClNO2 B2650140 rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis CAS No. 2413848-66-3

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis

Cat. No.: B2650140
CAS No.: 2413848-66-3
M. Wt: 193.67
InChI Key: JVHLTDDKTWEDOT-YUMQZZPRSA-N
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Description

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis: is a chemical compound with a complex structure that includes a pyrano and pyridin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis typically involves multiple steps, including the formation of the pyrano and pyridin rings. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry and yield. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride
  • rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis

Uniqueness

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis is unique due to its specific ring structure and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(4aS,8aS)-1,3,4,5,6,7,8,8a-octahydropyrano[3,4-c]pyridin-4a-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8-1-3-9-5-7(8)6-11-4-2-8;/h7,9-10H,1-6H2;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGXABJHLDZDIZ-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(CCOC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@]1(CCOC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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